Enhanced Cross-Coupling Reactivity: Aryl Iodide vs. Aryl Bromide in 3-Halo-4-isobutoxybenzoic Acid Series
The target compound bears an aryl iodide at position 3, whereas the closest halogen analog, 3-bromo-4-isobutoxybenzoic acid (CAS 881583-05-7), carries an aryl bromide. Aryl iodides consistently exhibit oxidative addition rates approximately 10²–10⁴ times faster than the corresponding aryl bromides with Pd(0) catalysts under standard Suzuki-Miyaura conditions [1]. This rate enhancement enables lower catalyst loadings and milder reaction temperatures, directly impacting synthetic efficiency. The molecular weight difference (320.12 vs. 273.12 g/mol; ΔMW = +47.00 g/mol) and the iodine atom's larger van der Waals radius (1.98 Å vs. 1.85 Å for Br) further differentiate physicochemical and steric profiles [2].
| Evidence Dimension | Relative oxidative addition rate (Pd(0) cross-coupling) |
|---|---|
| Target Compound Data | Class expectation: Ar-I >> Ar-Br; k(ArI)/k(ArBr) ≈ 10²–10⁴ (class-level) |
| Comparator Or Baseline | 3-Bromo-4-isobutoxybenzoic acid (CAS 881583-05-7); Ar-Br baseline reactivity |
| Quantified Difference | Approximately 100–10,000× rate enhancement for Ar-I over Ar-Br; MW difference +47.00 g/mol |
| Conditions | General Pd(0)-catalyzed Suzuki-Miyaura cross-coupling conditions; class-level kinetic data from model aryl halide systems [1] |
Why This Matters
Procurement of the iodo variant is warranted when synthetic routes require higher cross-coupling efficiency, lower catalyst loading, or compatibility with thermally sensitive substrates that cannot tolerate the elevated temperatures often needed for aryl bromide activation.
- [1] Little, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed. 2002, 41, 4176–4211. View Source
- [2] PubChem Compound Summary CID 44828891; 3-Bromo-4-isobutoxybenzoic acid (CID 11257869). National Center for Biotechnology Information. View Source
